molecular formula C18H13N5 B1430148 8-ethynyl-1-methyl-6-(pyridin-2-yl)-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepine CAS No. 1349115-59-8

8-ethynyl-1-methyl-6-(pyridin-2-yl)-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepine

Cat. No. B1430148
M. Wt: 299.3 g/mol
InChI Key: LQKOTGTWBANJBS-UHFFFAOYSA-N
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Description

“8-ethynyl-1-methyl-6-(pyridin-2-yl)-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepine” is a compound that belongs to the class of triazoloquinoxaline derivatives . These compounds are known for their potential antiviral and antimicrobial activities .


Synthesis Analysis

The synthesis of similar compounds involves aromatic nucleophilic substitution of a triazoloquinoxaline-1-amine with different amines and triazole-2-thiol . A specific synthesis process for “8-ethynyl-1-methyl-6-(pyridin-2-yl)-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepine” is not available in the current data.

Scientific Research Applications

Pharmacological Profile and Molecular Docking

Research has explored the pharmacological profiles of 8-substituted triazolobenzodiazepines, including 8-ethynyl-1-methyl-6-(pyridin-2-yl)-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepine, for potential anxiolytic properties. These compounds have been evaluated for their in vitro and in vivo pharmacology, focusing on their interaction with the GABAA receptor subtypes. Notably, some compounds exhibited a significant difference in potency between different GABAA receptor subtypes, suggesting a potential for selective therapeutic effects. Molecular docking studies have helped understand the interaction between these compounds and the GABAA receptor, providing insights into their pharmacological profiles (Golani et al., 2021).

Platelet Activating Factor (PAF) Antagonism

Another area of research involves evaluating 8-ethynyl-1-methyl-6-(pyridin-2-yl)-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepine and its analogs as antagonists of the platelet-activating factor (PAF). These compounds have been tested in both in vitro and in vivo systems for their PAF antagonistic activity. Such studies have provided valuable data on the potential of these compounds to modulate PAF-mediated biological processes, with implications for treating conditions where PAF plays a critical role (Walser et al., 1991).

Chemical Synthesis and Structural Analysis

Research has also focused on the synthesis and structural analysis of 8-ethynyl-1-methyl-6-(pyridin-2-yl)-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepine and related compounds. These studies have explored various synthetic routes and methodologies to construct the triazolobenzodiazepine core and have provided detailed insights into the chemical and structural properties of these compounds. Such work is crucial for developing new synthetic strategies and understanding the relationship between structure and activity (Luan et al., 2018).

properties

IUPAC Name

8-ethynyl-1-methyl-6-pyridin-2-yl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5/c1-3-13-7-8-16-14(10-13)18(15-6-4-5-9-19-15)20-11-17-22-21-12(2)23(16)17/h1,4-10H,11H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQKOTGTWBANJBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=C(C=C(C=C3)C#C)C(=NC2)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401342663
Record name Pyeazolam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401342663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-ethynyl-1-methyl-6-(pyridin-2-yl)-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepine

CAS RN

1349115-59-8
Record name Pyeazolam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401342663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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8-ethynyl-1-methyl-6-(pyridin-2-yl)-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepine
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8-ethynyl-1-methyl-6-(pyridin-2-yl)-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepine
Reactant of Route 3
8-ethynyl-1-methyl-6-(pyridin-2-yl)-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepine
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8-ethynyl-1-methyl-6-(pyridin-2-yl)-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepine
Reactant of Route 5
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8-ethynyl-1-methyl-6-(pyridin-2-yl)-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepine
Reactant of Route 6
Reactant of Route 6
8-ethynyl-1-methyl-6-(pyridin-2-yl)-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepine

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